molecular formula C20H24N4O2 B14956499 N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14956499
M. Wt: 352.4 g/mol
InChI Key: PBDARSDQLCHHDG-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yloxypropyl chain, a pyrrol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Propan-2-yloxypropyl Chain: This step involves the reaction of the pyrazole derivative with 3-chloropropan-2-ol in the presence of a base to form the propan-2-yloxypropyl chain.

    Formation of the Pyrrol Group: The pyrrol group can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(propan-2-yloxy)propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methylamide

Uniqueness

1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-phenyl-N-(3-propan-2-yloxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-16(2)26-14-8-11-21-19(25)18-15-22-24(17-9-4-3-5-10-17)20(18)23-12-6-7-13-23/h3-7,9-10,12-13,15-16H,8,11,14H2,1-2H3,(H,21,25)

InChI Key

PBDARSDQLCHHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

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